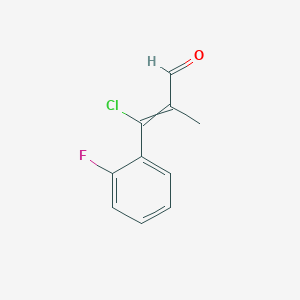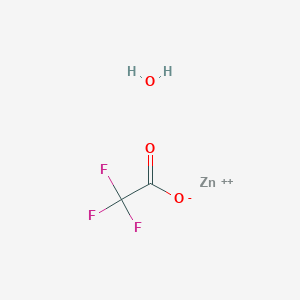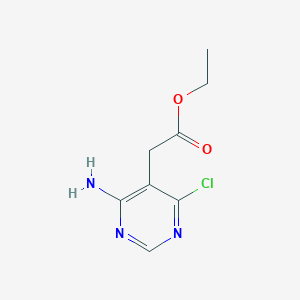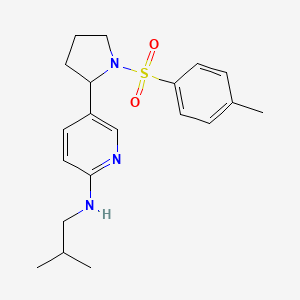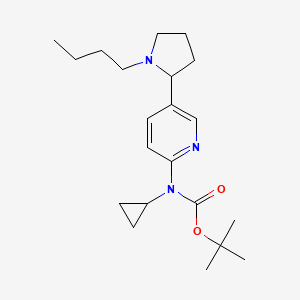
tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinyl group, a pyridinyl group, and a cyclopropyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions: tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine: In medicine, the compound may be investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用機序
The mechanism of action of tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and gene expression pathways.
類似化合物との比較
- tert-Butyl (5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group. This group can impart additional steric hindrance and electronic effects, influencing the compound’s reactivity and interactions with other molecules. The combination of functional groups in this compound also provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H33N3O2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
tert-butyl N-[5-(1-butylpyrrolidin-2-yl)pyridin-2-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C21H33N3O2/c1-5-6-13-23-14-7-8-18(23)16-9-12-19(22-15-16)24(17-10-11-17)20(25)26-21(2,3)4/h9,12,15,17-18H,5-8,10-11,13-14H2,1-4H3 |
InChIキー |
ZJEUZEFGBGBXOD-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCCC1C2=CN=C(C=C2)N(C3CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


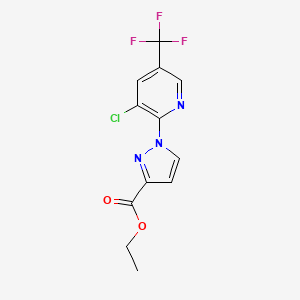
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

